

An In-Depth Technical Guide to VDM11: Chemical Structure, Properties, and Experimental Analysis

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Compound of Interest

Compound Name: VDM11

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This technical guide provides a comprehensive overview of **VDM11**, a potent and selective inhibitor of the anandamide membrane transporter (AMT). **VDM11** serves as a critical tool for researchers studying the endocannabinoid system, offering insights into the physiological and pathological roles of anandamide. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its study.

Chemical Structure and Physicochemical Properties

VDM11, systematically named (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide, is a synthetic molecule designed to probe the endocannabinoid system. Its structure integrates an arachidonic acid backbone with a modified phenolic head group, contributing to its biological activity.

Table 1: Chemical and Physical Properties of **VDM11**

Property	Value	Source
IUPAC Name	(5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide	[1]
Molecular Formula	C ₂₇ H ₃₉ NO ₂	[1]
Molecular Weight	409.6 g/mol	[1]
Appearance	Gold-colored oil	[2]
Solubility	Soluble in ethanol, DMF, and DMSO.	[3]
Storage Conditions	Store at -20°C or lower in an inert gas (e.g., argon) and protected from light.[2]	

Mechanism of Action and Biological Activity

VDM11 is primarily characterized as a potent and selective inhibitor of the anandamide membrane transporter (AMT), effectively blocking the cellular uptake of the endogenous cannabinoid anandamide (AEA).[2][4][5][6] This inhibition leads to an accumulation of extracellular anandamide, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other targets.

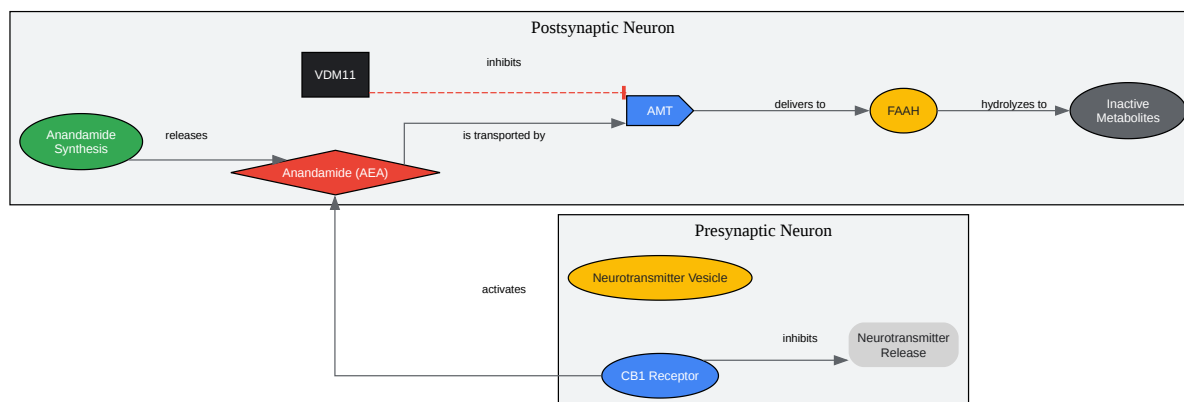
While highly selective for AMT, **VDM11** has been shown to exhibit off-target effects, notably the inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG), respectively.[3] It has been suggested that **VDM11** may also act as an alternative substrate for FAAH.[3] It displays negligible agonist activity at the vanilloid receptor 1 (VR1) and has very weak action at CB1 and CB2 receptors.[3][4][5][6]

Table 2: In Vitro Activity of **VDM11**

Target	Activity	Value	Source
Anandamide Membrane Transporter (AMT)	Inhibition (IC ₅₀)	4-11 µM	[4] [5] [6]
Cannabinoid Receptor 1 (CB ₁)	Binding Affinity (K _i)	> 5-10 µM	[2] [5]
Cannabinoid Receptor 2 (CB ₂)	Binding Affinity (K _i)	> 5-10 µM	[5]
Fatty Acid Amide Hydrolase (FAAH)	Inhibition (IC ₅₀)	1.2-3.7 µM (rat brain, depending on assay conditions)	
Monoacylglycerol Lipase (MAGL)	Inhibition (pI ₅₀)	5.22 (in the absence of BSA)	

Endocannabinoid Signaling Pathway

The endocannabinoid system plays a crucial role in regulating various physiological processes. Anandamide, synthesized on demand, is released into the synaptic cleft where it acts on presynaptic CB1 receptors to modulate neurotransmitter release. Its action is terminated by cellular uptake via the anandamide membrane transporter (AMT), followed by intracellular degradation by FAAH. **VDM11**'s primary mechanism of action is the blockade of this uptake process.



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Endocannabinoid signaling at the synapse and the inhibitory action of **VDM11** on the anandamide transporter (AMT).

Synthesis of VDM11

While a detailed, step-by-step synthesis protocol for **VDM11** is not readily available in the public domain, the general approach involves the coupling of arachidonic acid with 4-amino-3-methylphenol. The synthesis of structurally related N-arachidonoyl-phenolic compounds typically follows these key steps:

- **Activation of Arachidonic Acid:** Arachidonic acid is first activated to a more reactive form, often an acyl chloride or an N-hydroxysuccinimide (NHS) ester, to facilitate amide bond formation.
- **Amide Coupling:** The activated arachidonic acid is then reacted with 4-amino-3-methylphenol in the presence of a suitable base to neutralize the acid byproduct.

- Purification: The crude product is purified using chromatographic techniques, such as column chromatography, to isolate the desired **VDM11**.

Experimental Protocols

Anandamide Uptake Assay

This protocol is a generalized procedure based on methodologies reported in the literature for measuring the inhibition of anandamide uptake by **VDM11** in cell cultures.

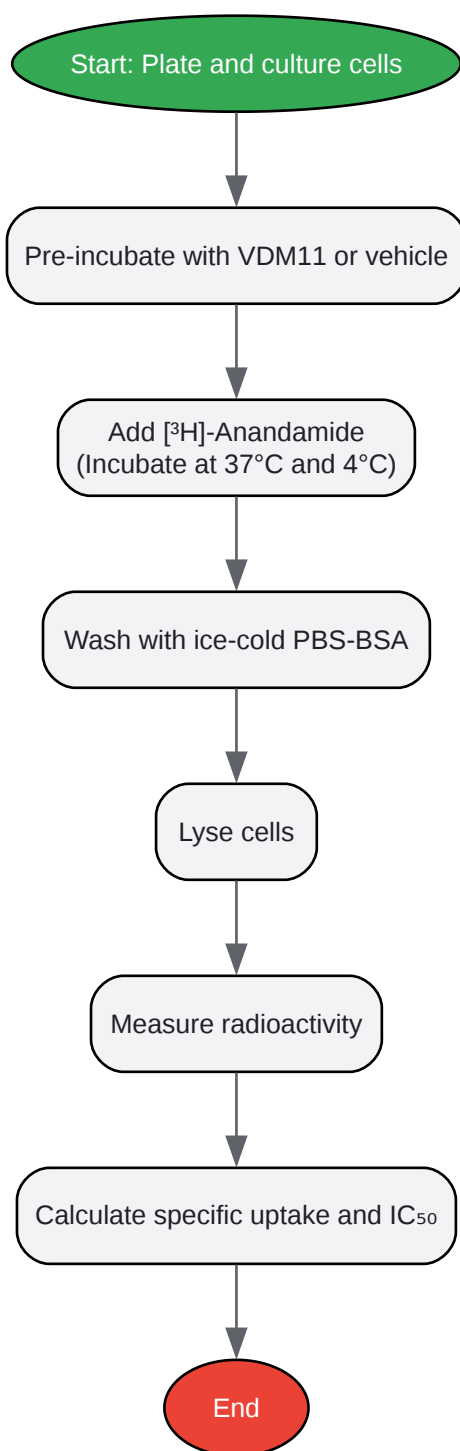
Materials:

- Cell line expressing the anandamide transporter (e.g., neuroblastoma cells, primary neurons).
- Cell culture medium and supplements.
- **VDM11** and other test compounds.
- [³H]-Anandamide (radiolabeled anandamide).
- Scintillation fluid and a scintillation counter.
- Phosphate-buffered saline (PBS).
- Bovine serum albumin (BSA).

Procedure:

- Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.
- Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with either vehicle or varying concentrations of **VDM11** for a specified time (e.g., 10-30 minutes) at 37°C.
- Initiation of Uptake: Add [³H]-anandamide to each well to initiate the uptake process. Incubate for a defined period (e.g., 5-15 minutes) at 37°C. To distinguish between active transport and passive diffusion, a parallel set of experiments should be conducted at 4°C.

- Termination of Uptake: Rapidly wash the cells with ice-cold PBS containing BSA to remove extracellular [^3H]-anandamide and stop the uptake.
- Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C. Determine the IC_{50} value of **VDM11** by plotting the percentage of inhibition of anandamide uptake against the concentration of **VDM11**.



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Experimental workflow for the anandamide uptake assay.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This spectrophotometric assay is a common method to determine the inhibitory effect of **VDM11** on FAAH activity.

Materials:

- Source of FAAH enzyme (e.g., rat brain homogenate, recombinant FAAH).
- **VDM11** and other test compounds.
- Anandamide (substrate).
- Assay buffer (e.g., Tris-HCl).
- Reagents for detecting the product of hydrolysis (e.g., arachidonic acid). This can be done using a coupled enzyme assay that leads to a colorimetric or fluorometric readout.
- Microplate reader.

Procedure:

- Enzyme Preparation: Prepare the FAAH enzyme solution in the assay buffer.
- Inhibitor Incubation: In a microplate, add the FAAH enzyme solution to wells containing either vehicle or varying concentrations of **VDM11**. Incubate for a specified time to allow for inhibitor binding.
- Reaction Initiation: Add anandamide to each well to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a defined period.
- Reaction Termination and Detection: Stop the reaction and add the detection reagents. The detection method will depend on the specific assay kit or protocol being used. For example, a coupled enzyme system can be used to measure the release of arachidonic acid, resulting in a change in absorbance or fluorescence.
- Measurement: Read the absorbance or fluorescence using a microplate reader.

- Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of **VDM11** and determine the IC₅₀ value.

Conclusion

VDM11 is an invaluable pharmacological tool for the study of the endocannabinoid system. Its potent and selective inhibition of the anandamide membrane transporter allows for the investigation of the roles of endogenous anandamide in health and disease. Researchers utilizing **VDM11** should be mindful of its potential off-target effects on FAAH and MAGL and design experiments accordingly to ensure accurate interpretation of results. The experimental protocols provided in this guide offer a foundation for the characterization and application of **VDM11** in a research setting.

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